

Spectroscopic Profile of 2-Bromo-4-methylpentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4-methylpentanoic acid**

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Introduction

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-methylpentanoic acid**, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy in research settings.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4-methylpentanoic acid** is provided in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C6H11BrO2
Molecular Weight	195.05 g/mol
IUPAC Name	2-bromo-4-methylpentanoic acid
CAS Number	49628-52-6
Appearance	Not available
Boiling Point	Not available
Melting Point	Not available
Density	Not available

Spectroscopic Data

While experimental spectroscopic data for **2-Bromo-4-methylpentanoic acid** is not readily available in public databases, the following sections present predicted data based on its chemical structure. These predictions serve as a valuable reference for researchers in the analysis of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **2-Bromo-4-methylpentanoic acid** in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different types of protons present.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	-COOH
~4.2	Doublet of doublets	1H	H-2
~2.0-2.2	Multiplet	1H	H-4
~1.8-2.0	Multiplet	2H	H-3
~0.9	Doublet	6H	-CH(CH ₃) ₂

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of **2-Bromo-4-methylpentanoic acid** would show signals for each unique carbon atom.

Chemical Shift (ppm)	Assignment
~175	C-1 (-COOH)
~45	C-2 (-CHBr)
~40	C-3 (-CH ₂)
~28	C-4 (-CH)
~22	C-5, C-6 (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Bromo-4-methylpentanoic acid** is expected to show characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
2850-2960	Medium-Strong	C-H stretch (aliphatic)
~1210-1320	Medium	C-O stretch
~550-650	Medium-Strong	C-Br stretch

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-Bromo-4-methylpentanoic acid** would show the molecular ion peak and characteristic fragment ions. Due to the presence of bromine, isotopic peaks for ions containing bromine ([M]⁺ and [M+2]⁺) with approximately equal intensity would be expected.

m/z	Interpretation
194/196	[M] ⁺ , Molecular ion
150/152	[M - COOH] ⁺
115	[M - Br] ⁺
57	[C ₄ H ₉] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-4-methylpentanoic acid** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a sufficient number of scans and a suitable relaxation delay to obtain a quantitative spectrum if needed.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small drop of neat **2-Bromo-4-methylpentanoic acid** directly onto the ATR crystal.
- Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

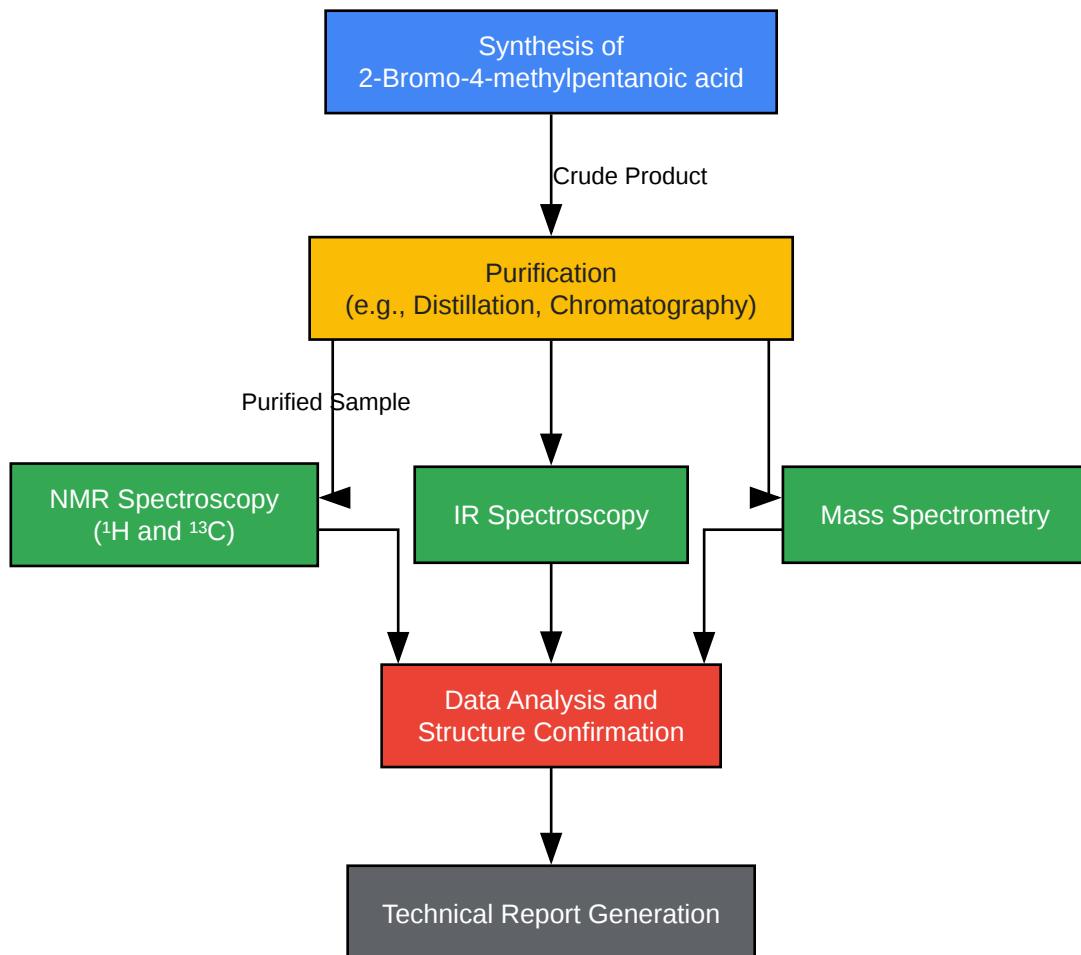
- Data Acquisition:
 - Bring the sample into contact with the ATR crystal.
 - Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron ionization (EI) voltage (typically 70 eV).
- Mass Analysis: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **2-Bromo-4-methylpentanoic acid**.



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Workflow for Synthesis and Spectroscopic Characterization.

This guide provides foundational spectroscopic information and standardized protocols for the analysis of **2-Bromo-4-methylpentanoic acid**. While the presented spectral data is predicted, it offers a robust starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds. Adherence to the outlined experimental procedures will facilitate the acquisition of high-quality, reproducible data essential for advancing scientific research and drug development.

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